REACTION_CXSMILES
|
O.NN.C1(=O)[N:8]([CH2:9][C:10]2[N:15]=[C:14]([C:16]#[N:17])[CH:13]=[CH:12][CH:11]=2)C(=O)C2=CC=CC=C12.[ClH:24]>CO.O1CCCC1>[ClH:24].[NH2:8][CH2:9][C:10]1[N:15]=[C:14]([C:16]#[N:17])[CH:13]=[CH:12][CH:11]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
6-phthalimidomethyl-2-pyridinecarbonitrile
|
Quantity
|
3.74 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CC1=CC=CC(=N1)C#N)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.38 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After the mixture was stirred for two hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
After stirring for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was mixed with water (20 ml)
|
Type
|
FILTRATION
|
Details
|
an insoluble material was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1=CC=CC(=N1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |